Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 1252818-03-3
Cat. No.: VC8442190
Molecular Formula: C25H30N4O4
Molecular Weight: 450.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252818-03-3 |
|---|---|
| Molecular Formula | C25H30N4O4 |
| Molecular Weight | 450.5 |
| IUPAC Name | methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C25H30N4O4/c1-32-20-10-6-9-19(15-20)23-22(24(30)33-2)21(26-25(31)27-23)17-29-13-11-28(12-14-29)16-18-7-4-3-5-8-18/h3-10,15,23H,11-14,16-17H2,1-2H3,(H2,26,27,31) |
| Standard InChI Key | VWLHDVLHSADLQS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC |
Introduction
Molecular Details
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IUPAC Name: Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Functional Groups:
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Piperazine ring with a benzyl substituent.
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Methoxyphenyl group.
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Tetrahydropyrimidine core with a ketone and ester functionalities.
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General Characteristics
This compound is a derivative of tetrahydropyrimidine, a scaffold known for its biological relevance. The presence of a piperazine ring enhances its solubility and bioavailability, while the methoxyphenyl group contributes to its potential interactions with biological targets.
Synthesis Pathway
The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions using readily available starting materials. A plausible synthetic route for this compound might include:
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Formation of the Tetrahydropyrimidine Core:
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A Biginelli reaction involving urea (or thiourea), an aldehyde (e.g., 3-methoxybenzaldehyde), and a β-keto ester (e.g., methyl acetoacetate) under acidic conditions.
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Introduction of the Piperazine Substituent:
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Alkylation of the tetrahydropyrimidine derivative using benzylpiperazine and an appropriate alkyl halide or tosylate.
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Esterification:
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Conversion of the carboxylic acid group into a methyl ester using methanol and an acid catalyst.
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These steps are typically optimized to maximize yield and purity.
Biological Activities
Tetrahydropyrimidines and their derivatives have been widely studied for their pharmacological properties:
Potential Activities
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Antimicrobial: Many tetrahydropyrimidines exhibit antibacterial and antifungal properties due to their ability to interfere with microbial enzymes.
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Anticancer: The compound's structural features suggest potential cytotoxic activity against cancer cells.
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Central Nervous System (CNS) Activity: The piperazine moiety is common in psychoactive drugs, indicating possible CNS effects such as anxiolytic or antidepressant activity.
Mechanism of Action
The biological activity is likely mediated through interactions with enzymes or receptors, facilitated by hydrogen bonding, π–π stacking, or hydrophobic interactions between the functional groups and target biomolecules.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
| Technique | Purpose | Observations |
|---|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments | Chemical shifts for methoxy, aromatic, and piperazine protons |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern | Confirms molecular formula |
| IR Spectroscopy | Detects functional groups (e.g., C=O, N-H) | Peaks corresponding to ester and amide bonds |
| X-ray Crystallography | Confirms 3D structure | Reveals bond lengths and angles |
Applications in Medicinal Chemistry
The compound’s design suggests it could be explored in various therapeutic areas:
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Drug Development:
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The piperazine group is prevalent in drugs targeting serotonin or dopamine receptors.
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The tetrahydropyrimidine scaffold has been linked to antiviral and anti-inflammatory activities.
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Lead Optimization:
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Modifications to the methoxyphenyl or piperazine groups could enhance potency or selectivity.
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Ester hydrolysis might yield more active carboxylic acid derivatives.
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Future Research Directions
Further studies are necessary to evaluate this compound's pharmacokinetics, toxicity, and efficacy:
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In Vitro Studies:
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Screening against bacterial strains or cancer cell lines.
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Enzyme inhibition assays to identify molecular targets.
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In Vivo Studies:
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Testing in animal models for efficacy and safety profiling.
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Computational Modeling:
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Docking studies to predict binding affinities with biological targets.
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